molecular formula C15H9ClF3N3O2 B10917067 3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10917067
M. Wt: 355.70 g/mol
InChI Key: GHADNQQHSFHHFJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a benzodioxin moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and the benzodioxin moiety. Key steps in the synthesis may include:

    Cyclization reactions: to form the pyrazolo[1,5-a]pyrimidine core.

    Halogenation reactions: to introduce the chloro group.

    Nucleophilic substitution: to attach the benzodioxin moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This can include:

    Use of catalysts: to enhance reaction rates.

    Control of temperature and pressure: to favor desired reaction pathways.

    Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Solvents: such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine compounds.

Scientific Research Applications

3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Such as DNA replication or protein synthesis.

    Activate or inhibit signaling pathways: Affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a benzodioxin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H9ClF3N3O2

Molecular Weight

355.70 g/mol

IUPAC Name

3-chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H9ClF3N3O2/c16-9-7-20-22-13(15(17,18)19)6-10(21-14(9)22)8-1-2-11-12(5-8)24-4-3-23-11/h1-2,5-7H,3-4H2

InChI Key

GHADNQQHSFHHFJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C=NN4C(=C3)C(F)(F)F)Cl

Origin of Product

United States

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